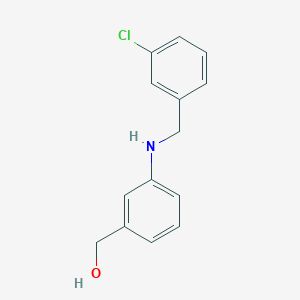

(3-((3-Chlorobenzyl)amino)phenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14ClNO |

|---|---|

Molecular Weight |

247.72 g/mol |

IUPAC Name |

[3-[(3-chlorophenyl)methylamino]phenyl]methanol |

InChI |

InChI=1S/C14H14ClNO/c15-13-5-1-3-11(7-13)9-16-14-6-2-4-12(8-14)10-17/h1-8,16-17H,9-10H2 |

InChI Key |

BSRJUEFWALACQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC2=CC=CC(=C2)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of (3-((3-Chlorobenzyl)amino)phenyl)methanol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan by identifying key bonds that can be formed through reliable chemical reactions.

Identification of Key Precursors

The structure of this compound contains two primary fragments connected by a secondary amine. The most logical disconnection points are the bonds adjacent to the nitrogen atom. Based on this, two main sets of precursors can be identified:

Set 1: Disconnecting the C-N bond between the benzylic carbon and the nitrogen atom points to (3-aminophenyl)methanol and a 3-chlorobenzyl electrophile, such as 3-chlorobenzyl chloride or 3-chlorobenzyl bromide. Alternatively, for a reductive amination pathway, the precursors would be (3-aminophenyl)methanol and 3-chlorobenzaldehyde (B42229).

Set 2: An alternative C-N bond disconnection suggests 3-((3-chlorobenzyl)amino)benzaldehyde or a related carboxylic acid derivative as an intermediate, which would then be reduced to the final alcohol. This approach would require the prior formation of the secondary amine.

The most common and strategically sound precursors are derived from the first set, as they are often more readily available or easily synthesized.

| Target Molecule | Key Precursors (Set 1) | Key Precursors (Set 2) |

| This compound | (3-aminophenyl)methanol and 3-chlorobenzaldehyde or 3-chlorobenzyl halide | 3-hydroxybenzaldehyde (B18108) and 3-chlorobenzylamine (B151487) |

Strategic Bond Disconnections

The primary strategic bond disconnection is the C-N bond of the secondary amine. This disconnection is strategically advantageous because numerous robust methods exist for the formation of C-N bonds.

Disconnection via Alkylation Logic: The bond between the nitrogen of the aminophenyl group and the benzylic carbon of the chlorobenzyl group is targeted. This suggests a nucleophilic substitution reaction where (3-aminophenyl)methanol acts as the nucleophile and a 3-chlorobenzyl halide serves as the electrophile.

Disconnection via Reductive Amination Logic: The same C-N bond is targeted, but the synthesis is envisioned via the formation and subsequent reduction of an imine. This involves the condensation of an amine with a carbonyl compound. This leads to two possible precursor pairs:

(3-aminophenyl)methanol + 3-chlorobenzaldehyde

3-hydroxybenzaldehyde + 3-chlorobenzylamine

This approach is often preferred as it can avoid issues of overalkylation commonly seen in direct alkylation methods. masterorganicchemistry.com

Direct Synthesis Routes for this compound

Several direct synthesis routes can be employed to construct the target molecule, leveraging the precursors identified through retrosynthesis.

Amine Alkylation Approaches

Direct N-alkylation involves the reaction of an amine with an alkyl halide. wikipedia.org In this context, (3-aminophenyl)methanol would be reacted with a 3-chlorobenzyl halide (e.g., 3-chlorobenzyl chloride or bromide). This reaction is a nucleophilic aliphatic substitution. wikipedia.org

However, a significant challenge with using primary amines in alkylation is the potential for overalkylation. masterorganicchemistry.comlibretexts.org The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a byproduct. To achieve selective mono-alkylation, specific reaction conditions, such as using a large excess of the primary amine, may be required. nih.gov

| Reactant 1 | Reactant 2 | Product | Potential Byproduct (Overalkylation) |

| (3-aminophenyl)methanol | 3-chlorobenzyl chloride | This compound | (3-(bis(3-chlorobenzyl)amino)phenyl)methanol |

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for synthesizing amines, which typically avoids the problem of overalkylation. masterorganicchemistry.comharvard.edu The process involves two steps, which can often be performed in a single pot: the formation of an imine from an amine and a carbonyl compound, followed by the reduction of the imine to an amine. libretexts.orgyoutube.com

The synthesis of this compound can be achieved by reacting (3-aminophenyl)methanol with 3-chlorobenzaldehyde. The resulting imine intermediate is then reduced in situ. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they are mild enough not to reduce the starting aldehyde but are reactive towards the protonated imine (iminium ion). masterorganicchemistry.comharvard.edu Sodium borohydride (B1222165) (NaBH₄) can also be used, often after the initial formation of the imine. organic-chemistry.org

| Carbonyl Compound | Amine | Reducing Agent | Typical Conditions |

| 3-chlorobenzaldehyde | (3-aminophenyl)methanol | NaBH(OAc)₃ | Acetic acid, Dichloroethane (DCE) |

| 3-chlorobenzaldehyde | (3-aminophenyl)methanol | NaBH₃CN | Methanol (B129727), pH control (6-7) |

| 3-chlorobenzaldehyde | (3-aminophenyl)methanol | NaBH₄ | Methanol, pre-formation of imine |

| 3-hydroxybenzaldehyde | 3-chlorobenzylamine | H₂/Pd, Pt, or Ni | Catalytic hydrogenation |

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials, offer significant efficiency in synthesis. nih.govepfl.ch While a specific named MCR for the direct synthesis of this exact molecule is not prominently documented, a plausible pathway can be designed based on established MCR principles.

For instance, a variation of the Petasis reaction (or borono-Mannich reaction) could be envisioned. nih.gov A hypothetical three-component reaction could involve 3-aminophenylboronic acid, 3-chlorobenzaldehyde, and a reducing agent. The initial reaction would form an imine, which could then be trapped and reduced. However, this is a non-standard application and would require significant experimental validation.

A more straightforward conceptual MCR would be the one-pot reductive amination described previously, which brings together the amine, the aldehyde, and a hydride source in a single reaction vessel, fitting the definition of an MCR. nih.gov This approach is highly efficient, avoiding the isolation of intermediates and minimizing waste. nih.gov

Advanced Synthetic Strategies for Related Phenylmethanol and Benzylamine (B48309) Derivatives

The synthesis of phenylmethanol and benzylamine derivatives, classes of compounds to which this compound belongs, utilizes a variety of advanced synthetic strategies. These methodologies enable the construction of complex molecular architectures and the introduction of diverse functional groups, which are crucial for developing new chemical entities.

Transition-metal-catalyzed N-alkylation of amines with alcohols, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, has emerged as a powerful and atom-economical method for the formation of C-N bonds. nih.gov This approach avoids the pre-activation of alcohols and often generates water as the only byproduct. Various transition metals, including ruthenium, iridium, iron, cobalt, and manganese, have been shown to effectively catalyze this transformation. nih.govnih.govmdpi.com

The general mechanism involves the oxidation of the alcohol to an aldehyde by the metal catalyst, followed by condensation with an amine to form an imine. acs.org The resulting imine is then reduced by the metal-hydride species, which was formed during the initial oxidation step, to yield the alkylated amine and regenerate the active catalyst. acs.org

Recent studies have highlighted the versatility of this method. For instance, manganese pincer complexes have been successfully employed for the selective N-alkylation of a wide range of anilines with both aromatic and aliphatic alcohols under relatively mild conditions. nih.gov Similarly, iridium complexes have demonstrated high activity for the N-alkylation of amines with benzyl (B1604629) alcohols, even in the absence of a base. acs.org The choice of catalyst and reaction conditions can influence the selectivity, particularly in preventing the overalkylation of primary amines. acs.org Heterogeneous catalysts, such as commercially available nickel catalysts, have also been utilized for the synthesis of primary benzylamines from benzyl alcohols and ammonia (B1221849) sources. acs.org

Table 1: Examples of Transition-Metal-Catalyzed N-Alkylation of Amines with Alcohols

| Catalyst | Amine Substrate | Alcohol Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Manganese pincer complex | Aniline (B41778) | Benzyl alcohol | N-Benzylaniline | 95 | nih.gov |

| Iridium complex | Aniline | Benzyl alcohol | N-Benzylaniline | 99 | acs.org |

| Ni/Al2O3–SiO2 | Ammonia | Vanillyl alcohol | Vanillylamine | 51 | acs.org |

| Co(NNN)Br2 | 2-methylquinoline | Benzyl alcohol | 2-(2-phenylethyl)quinoline | 75 | mdpi.com |

| Fe(OAc)2/Phen | 2-methylquinoline | Benzyl alcohol | 2-(2-phenylethyl)quinoline | 91 | mdpi.com |

Base-catalyzed cyclization reactions are fundamental in the synthesis of various heterocyclic compounds derived from amino-alcohols. These intramolecular reactions can lead to the formation of cyclic amines or lactams, depending on the reaction conditions and the structure of the starting material. rsc.orged.ac.uk The selectivity of these cyclizations can often be controlled by the choice of catalyst and additives. For instance, the use of a ruthenium catalyst in the cyclization of amino-alcohols can be directed towards the formation of either a cyclic amine or a lactam by the addition of water or a ketone, respectively. ed.ac.ukscite.ai

In the context of structures related to this compound, intramolecular cyclization can be a key step in forming more rigid, polycyclic architectures. For example, a transition-metal-free intramolecular redox cyclization has been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine. rsc.orgrsc.org This reaction proceeds through the in-situ formation of an intermediate 2-nitrosobenzaldehyde, followed by condensation with benzylamine, cyclization, and aromatization. rsc.orgrsc.org The choice of base and solvent is critical for the efficiency of this transformation. rsc.orgrsc.org

Table 2: Influence of Base on the Cyclization of 2-Nitrobenzyl Alcohol and Benzylamine

| Base | Solvent | Yield of Cinnoline Product (%) | Reference |

|---|---|---|---|

| CsOH·H2O | EtOH/H2O | 81 | rsc.org |

| KOH | EtOH/H2O | 56 | rsc.org |

| NaOH | EtOH/H2O | 35 | rsc.org |

| LiOH | EtOH/H2O | 28 | rsc.org |

| K2CO3 | EtOH/H2O | No product | rsc.org |

The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a classic and reliable method for forming carbon-carbon bonds and is widely used in the synthesis of chalcones and other related α,β-unsaturated carbonyl compounds. taylorandfrancis.com The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, but can also be promoted by acids. wikipedia.orgtaylorandfrancis.com

While not a direct method for synthesizing the secondary amine or alcohol moieties of this compound, the Claisen-Schmidt condensation is highly relevant for the synthesis of precursors and analogues. For example, it can be used to introduce unsaturated side chains to aromatic rings, which can then be further functionalized. Solvent-free conditions using solid sodium hydroxide as a catalyst have been reported to give quantitative yields in some Claisen-Schmidt reactions, offering a more environmentally friendly approach. wikipedia.orgnih.gov The versatility of this reaction allows for the condensation of various substituted benzaldehydes with ketones, leading to a wide array of products with potential applications in materials science and medicinal chemistry. taylorandfrancis.comnih.gov

Nucleophilic substitution is a cornerstone of organic synthesis and a primary method for the formation of C-N bonds in benzylamine derivatives. researchgate.net The synthesis of secondary amines, such as the core structure of this compound, can be readily achieved through the reaction of a primary amine with an alkyl halide, a process known as N-alkylation. libretexts.orgchemistrystudent.com This reaction follows an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. libretexts.org

A significant challenge in the N-alkylation of primary amines is overalkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, can react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgchemistrystudent.com To achieve selective monoalkylation, reaction conditions must be carefully controlled, often by using a large excess of the primary amine. chemistrystudent.com The reactivity in nucleophilic aromatic substitution, which is relevant for modifying the phenyl rings, is highly dependent on the presence of electron-withdrawing groups on the aromatic ring. libretexts.org

Recent advancements have focused on developing methods for self-limiting alkylation to selectively produce secondary amines. One such strategy involves the use of N-aminopyridinium salts as ammonia surrogates, which, after monoalkylation, become less reactive, thus preventing overalkylation. acs.org

The azide-alkyne Huisgen cycloaddition, often referred to as "click chemistry," is a powerful and highly efficient method for the conjugation of various molecular entities. wikipedia.org This 1,3-dipolar cycloaddition reaction between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole ring is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.netresearchgate.net The copper(I)-catalyzed version of this reaction (CuAAC) is particularly notable for its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.orgacs.org

In the context of benzylamine and phenylmethanol derivatives, azide coupling methods offer a versatile tool for creating more complex molecules, such as bioconjugates. nih.govresearchgate.net For instance, a molecule containing an azide or alkyne handle can be readily coupled with another molecule bearing the complementary functional group. This strategy has been widely applied in medicinal chemistry and chemical biology for linking peptides, proteins, and other biomolecules to small molecule scaffolds. nih.gov The temporary conversion of protein amino groups to azides allows for sequential and orthogonal conjugation reactions, enabling the synthesis of complex glycoconjugates. nih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes, allows the reaction to proceed without a copper catalyst, which is advantageous for applications in biological systems where copper can be toxic. enamine.net

Amino-substituted phenols are valuable precursors for the synthesis of a variety of heterocyclic compounds, particularly benzoxazines. nih.gov The synthesis of 1,3-benzoxazines is typically achieved through a Mannich-type condensation reaction involving a phenolic compound, a primary amine, and formaldehyde (B43269). nih.govresearchgate.net This reaction allows for the formation of the oxazine (B8389632) ring fused to the benzene (B151609) ring.

The properties of the resulting polybenzoxazines, which are formed upon thermal ring-opening polymerization of the benzoxazine (B1645224) monomers, can be tailored by varying the structure of the phenolic and amine precursors. rsc.orgacs.org For example, the use of bio-based phenols like vanillin, thymol, and carvacrol (B1668589) in combination with diamines such as Jeffamine D-230 leads to the formation of bio-hybrid benzoxazine resins with desirable thermal and mechanical properties. nih.gov The synthesis can be performed using either solution-based or solvent-free methods. nih.gov A facile synthesis of poly(benzoxazine-co-resol)-based polymer spheres has been reported through the autocatalysis polymerization of 3-aminophenol (B1664112) and formaldehyde without the need for any external catalyst or template. acs.org This highlights the inherent reactivity of aminophenols in forming heterocyclic structures.

Chemical Transformations and Derivatization of the this compound Core

The reactivity of the this compound core can be selectively targeted to modify its distinct functional groups. The benzylamino nitrogen, the benzylic alcohol, and the aromatic rings can each undergo specific chemical transformations, allowing for the systematic exploration of the chemical space around this central scaffold.

The secondary amine of the benzylamino group is a key site for derivatization, readily undergoing reactions such as N-alkylation and N-acylation.

N-Alkylation: The nitrogen atom can be further alkylated to introduce additional substituents. While direct alkylation of secondary amines can sometimes lead to mixtures of products, selective mono-N-alkylation of related 3-amino alcohols has been achieved through chelation with 9-borabicyclo[3.3.1]nonane (9-BBN). This method involves the formation of a stable chelate, which protects and activates the amine for a more controlled reaction with alkyl halides. nih.gov This approach offers a pathway to synthesize tertiary amines with high selectivity.

Interactive Data Table: N-Alkylation of Related Amino Alcohols

| Substrate | Alkylating Agent | Product | Yield (%) | Reference |

| 2-Hydroxybenzylamine | Methyl Iodide | N-Methyl-2-hydroxybenzylamine | High | nih.gov |

| 3-Aminopropanol | Ethyl Bromide | N-Ethyl-3-aminopropanol | High | nih.gov |

| 2-Aminobenzyl alcohol | Benzyl Chloride | N-Benzyl-2-aminobenzyl alcohol | High | nih.gov |

Note: This table presents data for analogous compounds to illustrate the potential for N-alkylation on the this compound core.

N-Acylation: The benzylamino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. In molecules containing both amino and hydroxyl groups, such as aminophenols, the amino group is generally more nucleophilic and undergoes acylation preferentially over the hydroxyl group. quora.com This chemoselectivity allows for the specific modification of the nitrogen atom. For instance, the acylation of p-aminophenol proceeds selectively at the nitrogen to form N-acetyl-p-aminophenol (paracetamol). google.comgoogle.com

Interactive Data Table: N-Acylation of Related Aminophenols

| Substrate | Acylating Agent | Product | Catalyst/Conditions | Reference |

| p-Aminophenol | Acetic Anhydride | N-Acetyl-p-aminophenol | Continuous process, Pd catalyst | google.com |

| 3-Aminophenol | Aryl Bromides | N-Aryl-3-aminophenol | BrettPhos precatalyst, NaOt-Bu | nih.gov |

| 4-Aminophenol | Aryl Halides | N-Aryl-4-aminophenol | BrettPhos precatalyst, NaOt-Bu | nih.gov |

Note: This table provides examples of selective N-acylation on analogous aminophenol structures.

The primary alcohol of the phenylmethanol moiety is another key site for chemical modification, including oxidation, esterification, and etherification.

Oxidation: The benzylic alcohol can be selectively oxidized to the corresponding aldehyde or further to a carboxylic acid. A variety of methods have been developed for the chemoselective oxidation of benzyl alcohols, even in the presence of other oxidizable groups like amines. Copper(I)-catalyzed aerobic oxidation using a TEMPO/DMAP system has been shown to be effective for the oxidation of aminobenzyl alcohols to their corresponding aldehydes under mild conditions, with molecular oxygen as the stoichiometric oxidant. nih.govlookchem.com This method is highly chemoselective, and overoxidation to the carboxylic acid is generally not observed. Phenyliodoso acetate (B1210297) has also been used for the oxidation of ortho-substituted benzyl alcohols to the corresponding benzaldehydes. asianpubs.org

Interactive Data Table: Oxidation of Substituted Benzyl Alcohols

| Substrate | Oxidizing System | Product | Yield (%) | Reference |

| 2-Aminobenzyl alcohol | CuI/TEMPO/DMAP/O₂ | 2-Aminobenzaldehyde | 88 | nih.gov |

| (2-Amino-5-methylphenyl)methanol | CuI/TEMPO/DMAP/O₂ | 2-Amino-5-methylbenzaldehyde | Excellent | lookchem.com |

| 4-Chlorobenzyl alcohol | Bromodimethylsulfonium bromide/Visible light/O₂ | 4-Chlorobenzaldehyde | - | ekb.eg |

| Substituted Benzyl Alcohols | Fe₃O₄@MIL-101 | Corresponding Aldehydes | Good to Excellent | researchgate.net |

Note: This table illustrates various methods for the selective oxidation of benzyl alcohols with different substituents.

Esterification: The hydroxyl group of the phenylmethanol unit can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. researchgate.net Alternatively, reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can be used to facilitate the esterification under milder conditions. sci-hub.st

Interactive Data Table: Esterification of Alcohols

| Alcohol | Carboxylic Acid/Derivative | Esterification Method | Product | Reference |

| Methanol | Acrylic Acid | Continuous synthesis | Methyl Acrylate | google.com |

| Benzyl Alcohol | Trimethylacetic Acid | DMTMM, NMM | Benzyl Pivalate | sci-hub.st |

| Glycerol | p-Methoxycinnamic Acid | Sulfonic acid mesoporous solid | p-Methoxycinnamic acid monoglycerides | manchester.ac.uk |

Note: This table provides examples of esterification reactions with various alcohols and methods.

Etherification: The benzylic alcohol can be converted to an ether through reaction with an alkyl halide or another alcohol. The etherification of benzyl alcohols can be achieved using iron(III) chloride as a catalyst in a green and recyclable solvent like propylene (B89431) carbonate. nih.gov Another chemoselective method for the conversion of benzyl alcohols to their methyl or ethyl ethers in the presence of other hydroxyl groups involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol or ethanol (B145695). organic-chemistry.org

Interactive Data Table: Etherification of Benzyl Alcohols

| Benzyl Alcohol Derivative | Reagent/Catalyst | Product | Yield (%) | Reference |

| Substituted Benzyl Alcohols | FeCl₃·6H₂O in Propylene Carbonate | Symmetrical Ethers | 53-91 | nih.gov |

| Benzyl Alcohol | 2,4,6-Trichloro-1,3,5-triazine, DMSO, Methanol | Benzyl Methyl Ether | Moderate to High | organic-chemistry.org |

| Secondary Benzyl Alcohols | Alkoxyhydrosilane | Unsymmetrical Dialkyl Ethers | Good to High | nih.gov |

Note: This table showcases different methodologies for the etherification of benzyl alcohols.

The two aromatic rings of the this compound core can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. The position of substitution will be directed by the existing substituents on each ring.

Halogenation: The electron-rich nature of the aniline ring makes it susceptible to electrophilic halogenation. The amino group is a strong activating group and is ortho-, para-directing. Therefore, halogenation is expected to occur at the positions ortho and para to the benzylamino group. The regioselectivity of halogenation of anilines can be controlled by the choice of halogenating agent and reaction conditions. For example, meta-C–H chlorination of anilines has been achieved using a palladium catalyst with a specific pyridone-based ligand. nih.gov The halogenation of N,N-dialkylanilines can be achieved with high regioselectivity by first converting them to their N-oxides, followed by treatment with thionyl halides. nih.gov The phenyl ring of the benzyl group is less activated and would undergo halogenation under more forcing conditions, with the chloro substituent directing incoming electrophiles to the ortho and para positions.

Interactive Data Table: Halogenation of Aromatic Amines

| Substrate | Halogenating Agent/Catalyst | Product | Position of Halogenation | Reference |

| Aniline Derivatives | Aryl Chlorosulfate, Pd(PhCN)₂Cl₂, Pyridone Ligand | meta-Chloroaniline | Meta to Amino Group | nih.gov |

| N,N-Dialkylanilines | Thionyl Bromide (after N-oxidation) | para-Bromo-N,N-dialkylaniline | Para to Amino Group | nih.gov |

| N,N-Dialkylanilines | Thionyl Chloride (after N-oxidation) | ortho-Chloro-N,N-dialkylaniline | Ortho to Amino Group | nih.gov |

| Ortho-Alkylated Anilines | N-Bromosuccinimide | Ortho-Bromo-ortho-alkylaniline | Ortho to Amino Group | google.com |

Note: This table highlights methods for the regioselective halogenation of aniline derivatives.

Nitration and Sulfonation: Nitration and sulfonation are classic electrophilic aromatic substitution reactions. The amino group on the phenylmethanol ring would strongly direct nitration and sulfonation to the ortho and para positions. However, under the strong acidic conditions typically used for these reactions, the amino group will be protonated to form an ammonium ion, which is a meta-directing deactivating group. Therefore, the reaction conditions must be carefully controlled to achieve the desired regioselectivity. The chloro-substituted benzyl ring would be less reactive towards nitration and sulfonation, with substitution expected at the positions ortho and para to the chloro group.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of a molecule. Through various NMR experiments, the precise electronic environments of individual protons and carbons, as well as their connectivity, can be determined.

¹H NMR Spectroscopic Analysis and Proton Environments

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on both phenyl rings, the methylene (B1212753) protons of the benzyl (B1604629) and aminobenzyl groups, the amino proton, and the hydroxyl proton. The aromatic protons would appear in the downfield region, typically between δ 6.5 and 7.5 ppm, with their splitting patterns dictated by the substitution on the rings. The benzylic methylene protons adjacent to the chlorine-substituted ring and the methylene protons of the hydroxymethyl group are expected to appear as singlets or coupled multiplets in the range of δ 4.0-5.0 ppm. The amino (NH) and hydroxyl (OH) protons would likely present as broad singlets, with their chemical shifts being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for (3-((3-Chlorobenzyl)amino)phenyl)methanol

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons | 6.5 - 7.5 |

| CH₂ (Benzyl) | 4.0 - 4.5 |

| CH₂ (Methanol) | 4.5 - 5.0 |

| NH | Variable (broad) |

Note: These are predicted values and may differ from experimental results.

¹³C NMR Spectroscopic Analysis and Carbon Framework Characterization

Similar to the proton NMR data, specific experimental ¹³C NMR data for the title compound is not available in the provided search results. However, based on the known chemical shifts of 3-chlorobenzyl alcohol and general principles of ¹³C NMR, the carbon framework can be characterized.

The spectrum would display signals for the aromatic carbons, the benzylic methylene carbon, and the hydroxymethyl carbon. The aromatic carbons would resonate in the δ 110-150 ppm region. The carbon atom bonded to the chlorine atom would show a characteristic chemical shift. The benzylic methylene carbon and the hydroxymethyl carbon are expected to appear in the more upfield region of the spectrum, typically between δ 45 and 65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Cl | ~134 |

| Aromatic C-N | ~148 |

| Aromatic C-CH₂OH | ~142 |

| Other Aromatic C | 110 - 130 |

| CH₂ (Benzyl) | ~48 |

Note: These are predicted values and may differ from experimental results.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable.

COSY: A ¹H-¹H COSY experiment would reveal correlations between adjacent protons, helping to assign the protons within the aromatic spin systems and to confirm the connectivity between the methylene protons and their neighboring aromatic rings.

HSQC: An HSQC spectrum would establish one-bond correlations between protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C-H, C=C, and C-Cl bonds.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| N-H (Amine) | Stretching | 3300-3500 (medium) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1250-1350 |

| C-O (Alcohol) | Stretching | 1000-1260 |

The broad band in the 3200-3600 cm⁻¹ region would be indicative of the hydroxyl group, while the N-H stretching of the secondary amine would also appear in a similar region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and the aliphatic C-H stretches of the methylene groups would be observed just below 3000 cm⁻¹. The presence of the aromatic rings would be confirmed by the C=C stretching absorptions in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS) and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₄ClNO), the expected exact mass can be calculated.

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would confirm the molecular weight. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak.

Common fragmentation pathways would likely involve the cleavage of the benzylic C-N and C-C bonds. This would result in the formation of characteristic fragment ions, such as the tropylium (B1234903) ion (m/z 91) from the benzyl moiety and fragments corresponding to the loss of the hydroxymethyl group or the chlorobenzyl group.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | m/z (for ³⁵Cl) |

|---|---|

| [M]⁺ | 247 |

| [M+2]⁺ | 249 |

| [M - OH]⁺ | 230 |

| [M - CH₂OH]⁺ | 216 |

| [C₇H₆Cl]⁺ (chlorobenzyl) | 125 |

| [C₇H₈N]⁺ (aminobenzyl) | 106 |

Note: These are predicted fragmentation patterns and intensities may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the aromatic rings.

The presence of the amino and hydroxyl auxochromes on the phenyl ring would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene (B151609). The exact position of the absorption bands (λ_max) and their molar absorptivities (ε) would be influenced by the solvent used for the analysis. Typically, aromatic compounds exhibit strong absorptions in the 200-300 nm range.

Crystallographic Analysis and Solid State Structure

Single Crystal X-ray Diffraction of (3-((3-Chlorobenzyl)amino)phenyl)methanol and Analogues

The crystallographic analysis of (3-Aminophenyl)methanol, a key analogue, reveals its three-dimensional structure and packing in the solid state. This data serves as a crucial reference for understanding the structural characteristics of its derivatives.

The single-crystal X-ray diffraction study of (3-Aminophenyl)methanol was conducted at a temperature of 200 K. The compound crystallizes in the orthorhombic system, which is defined by three unequal axes at right angles. The specific space group was determined to be P2₁2₁2₁, a chiral space group, indicating that the crystal structure is non-centrosymmetric. The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, were precisely measured.

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₉NO |

| Formula Weight | 123.15 |

| Temperature | 200 K |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.7977 (4) |

| b (Å) | 6.2954 (6) |

| c (Å) | 21.6341 (18) |

| Volume (ų) | 653.42 (10) |

| Z | 4 |

In the solid state, the molecular geometry of (3-Aminophenyl)methanol reveals details about its bond lengths and angles. The endocyclic C—C—C angles within the phenyl ring are in the range of 119.50 (12)° to 121.04 (12)°, which is a slight deviation from the ideal 120° for a perfect hexagon. The largest of these angles is observed at the carbon atom to which the amino group is attached.

The crystal structure of (3-Aminophenyl)methanol is dominated by a network of hydrogen bonds. A cooperative system of hydrogen bonds is present, involving all hydrogen atoms attached to the nitrogen and oxygen atoms. The hydroxyl group's oxygen atom acts as a twofold acceptor for hydrogen bonds that originate exclusively from the hydrogen atoms of the amino group (N—H···O). Concurrently, the nitrogen atom of the amino group serves as an acceptor for a hydrogen bond from the hydroxyl group (O—H···N).

This arrangement of donor-acceptor interactions is crucial for the stability of the crystal lattice. Using graph-set analysis to describe the hydrogen-bonding pattern, the descriptor at the unitary level is C¹₁(7)C¹₁(7)C¹₁(7).

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H71···O1 | 0.87 (2) | 2.10 (2) | 2.9348 (16) | 160 (2) |

| N1—H72···O1 | 0.89 (3) | 2.15 (3) | 3.0031 (16) | 161 (2) |

| O1—H81···N1 | 0.85 (3) | 2.01 (3) | 2.8427 (16) | 166 (2) |

In contrast to the extensive hydrogen bonding, π-stacking interactions are not a significant feature in the crystal structure of (3-Aminophenyl)methanol. The shortest distance between the centroids of two aromatic rings is measured at 5.5741 (10) Å, which is too large for effective π-π stacking.

The combination of N—H···O and O—H···N hydrogen bonds links the molecules of (3-Aminophenyl)methanol into an extended two-dimensional framework. This supramolecular architecture forms parallel to the ab plane of the orthorhombic unit cell. The stability and properties of the crystal are thus primarily dictated by this robust network of hydrogen bonds rather than weaker van der Waals forces or π-stacking.

Polymorphism and Co-crystallization Studies of this compound Analogues

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical area of study in materials and pharmaceutical sciences. While no polymorphism has been reported for this compound or its direct precursor (3-Aminophenyl)methanol, studies on its positional isomer, 4-Aminobenzyl alcohol, have identified at least two different polymorphic forms.

One polymorph of 4-Aminobenzyl alcohol crystallizes in the orthorhombic space group Pna2₁. Its structure features a distinct "herringbone" packing arrangement, which is different from the layered framework observed in the 3-amino isomer. This demonstrates that even a simple change in the substituent position on the phenyl ring can lead to significantly different crystal packing and, therefore, different physical properties. The existence of polymorphism in a close analogue like 4-Aminobenzyl alcohol suggests that derivatives such as this compound could also potentially exhibit polymorphic behavior under different crystallization conditions.

Co-crystallization, which involves crystallizing a target molecule with a second component (a coformer) to form a new crystalline phase, is another important strategy in crystal engineering. This technique can be used to modify the physical properties of a solid without altering its chemical structure. For analogues like substituted benzyl (B1604629) alcohols, co-crystallization has been explored. For instance, the crystal structure of 3-nitrobenzyl alcohol has been reported as a co-crystal with platinum-containing coordination compounds. This highlights the potential for the functional groups present in this compound—the hydroxyl and secondary amine groups—to participate in hydrogen bonding with suitable coformers to generate novel crystalline materials.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map its electronic landscape. Calculations for molecules with similar structural motifs, such as Schiff bases containing chlorophenyl rings, are often performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a comprehensive basis set like 6-311++G(2d,2p). This level of theory effectively accounts for electron correlation and provides a reliable description of the molecular geometry.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor.

The energy of the HOMO is related to the ionization potential, indicating the ease with which an electron can be removed. The energy of the LUMO is related to the electron affinity, showing the ability of the molecule to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be easily polarized.

In (3-((3-Chlorobenzyl)amino)phenyl)methanol, the HOMO is expected to be delocalized primarily over the aminophenylmethanol moiety, which is electron-rich due to the nitrogen lone pair and the hydroxyl group. The LUMO is likely distributed over the chlorobenzyl ring system, which has electron-withdrawing characteristics. For similar Schiff base compounds, the HOMO-LUMO energy gap has been calculated to be around 4.069 eV, suggesting that this compound would also be a relatively stable molecule.

Table 1: Representative Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 to -6.4 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 to -2.3 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | ~4.0 - 4.2 |

| Ionization Potential (I) | -EHOMO | ~6.2 - 6.4 |

| Electron Affinity (A) | -ELUMO | ~2.1 - 2.3 |

| Chemical Hardness (η) | (I - A) / 2 | ~2.0 - 2.1 |

| Electronegativity (χ) | (I + A) / 2 | ~4.2 - 4.3 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing intramolecular and intermolecular bonding and charge transfer interactions. It examines the delocalization of electrons from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions quantifies their significance.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms. For this compound, these regions would be concentrated around the oxygen and nitrogen atoms, as well as the chlorine atom.

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atoms of the amino (-NH-) and hydroxyl (-OH) groups are expected to be the most positive regions.

Green Regions: Represent neutral or near-zero potential.

The MEP surface provides a visual representation of the charge distribution and is used to understand intermolecular interactions, such as hydrogen bonding. The negative potential on the oxygen and nitrogen atoms makes them hydrogen bond acceptors, while the positive potential on the -NH and -OH hydrogens makes them hydrogen bond donors. This analysis is crucial for understanding how the molecule might interact with biological receptors or other chemical species.

Molecular Dynamics Simulations and Adsorption Mechanisms

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the behavior of this compound in various environments, such as in solution or on a material surface.

For instance, MD simulations are widely used to investigate the adsorption of organic molecules onto metal surfaces, a process central to corrosion inhibition. Amines and benzyl (B1604629) alcohol derivatives are known to be effective corrosion inhibitors for materials like steel. An MD simulation of this compound on an iron (Fe) surface would likely show that the molecule adsorbs onto the surface through its active sites. The nitrogen and oxygen atoms, with their lone pairs of electrons, and the π-electrons of the phenyl rings can interact with the vacant d-orbitals of the iron atoms. This adsorption forms a protective layer that isolates the metal from corrosive agents. The simulation would calculate the adsorption energy, indicating the strength of the interaction, and reveal the preferred orientation of the molecule on the surface.

Theoretical Spectroscopic Predictions (IR, NMR, UV-Vis)

Computational methods can accurately predict various types of spectra, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated using DFT. The vibrational frequencies of the molecule are computed, which correspond to the absorption peaks in an experimental IR spectrum. For this compound, key predicted vibrational modes would include the O-H and N-H stretching vibrations (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching of the methylene (B1212753) bridge (around 2850-2960 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and the C-Cl stretching vibration (around 700-800 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. The calculations provide theoretical chemical shifts that can be correlated with experimental values to assign specific signals to each nucleus in the molecule. For this compound, distinct signals would be predicted for the protons and carbons of the two different aromatic rings, the methylene bridge, and the methanol (B129727) group.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. The calculation yields the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The predicted spectrum for this compound would likely show strong absorptions in the UV region corresponding to π→π* transitions within the aromatic rings and n→π* transitions involving the lone pairs of the nitrogen and oxygen atoms.

Solvent Effects on Electronic and Spectroscopic Properties

The surrounding solvent medium can significantly influence the electronic structure and, consequently, the spectroscopic properties of a solute molecule. This phenomenon, known as solvatochromism, is particularly pronounced in molecules with charge-transfer characteristics. Theoretical studies employing quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating these solvent-solute interactions.

Theoretical investigations into the behavior of structurally related organic molecules in different solvents have revealed significant shifts in their absorption and emission spectra. For instance, studies on other amino-benzyl derivatives have shown that increasing solvent polarity can lead to a bathochromic (red) shift in the maximum absorption wavelength (λmax) researchgate.net. This is often attributed to the stabilization of the more polar excited state relative to the ground state.

To quantify these effects for this compound, computational models like the Polarizable Continuum Model (PCM) are often employed. This model simulates the solvent as a continuous dielectric medium, allowing for the calculation of electronic properties in various environments. Key parameters that are analyzed include the dipole moment, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap.

Table 1: Predicted Solvent Effects on the Electronic Properties of this compound

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Predicted Dipole Moment (Debye) |

|---|---|---|---|

| Gas Phase | 1.0 | Data not available | Data not available |

| Toluene | 2.38 | Data not available | Data not available |

| Dichloromethane | 8.93 | Data not available | Data not available |

| Ethanol (B145695) | 24.55 | Data not available | Data not available |

| Acetonitrile | 37.5 | Data not available | Data not available |

Note: The data in this table is illustrative of the types of results obtained from computational studies. Specific values for this compound are not currently available in published literature.

Hydrogen bonding interactions between the amino and hydroxyl groups of the molecule and protic solvents (like ethanol and water) can also play a crucial role in altering its spectroscopic properties. These specific interactions can lead to further shifts in the electronic spectra that are not solely dependent on the solvent's dielectric constant.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical materials are of great interest for their applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. Computational methods provide a direct route to the calculation of these properties, offering insights into the structure-property relationships that can guide the design of new NLO materials.

The NLO properties of organic molecules are often enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, leading to significant intramolecular charge transfer upon excitation. In this compound, the amino group can act as an electron donor and the chlorobenzyl group can influence the electronic distribution.

DFT calculations are a common approach to predict the NLO properties of molecules. Key parameters calculated include the static dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO activity of a molecule.

Table 2: Calculated Non-Linear Optical Properties of this compound

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) [Debye] | Data not available |

| Mean Polarizability (α) [a.u.] | Data not available |

Note: The data in this table is illustrative of the types of results obtained from computational studies. Specific values for this compound are not currently available in published literature.

Structure Activity Relationship Sar and Medicinal Chemistry Design Principles

Exploration of Derivatives and Analogues for Modulated Biological Activity

Bioisosteric Replacements within the (3-((3-Chlorobenzyl)amino)phenyl)methanol Structure

Further research or access to proprietary data would be necessary to address the specific topics outlined in the request.

Conformational Flexibility and Its Biological Implications

The conformational flexibility of a molecule, such as this compound, plays a pivotal role in its interaction with biological targets. This flexibility, largely dictated by the rotations around single bonds, allows the molecule to adopt various spatial arrangements, or conformations. The ability to adopt a specific conformation that is complementary to the binding site of a biological target is crucial for its activity.

The introduction of substituents on the phenyl rings can also influence the conformational preferences of the molecule, which in turn can affect its binding affinity to a target. The steric and electronic properties of these substituents can favor certain conformations over others, thereby fine-tuning the biological activity. The flexibility of the linker allows the molecule to orient its key pharmacophoric features, such as the aromatic rings and the amino group, in an optimal geometry for interaction with the active site of an enzyme or receptor. This adaptability can be particularly advantageous in overcoming minor steric clashes or optimizing electrostatic and hydrophobic interactions within the binding pocket.

Mechanistic Investigations of Biological Interactions (In Vitro Focus)

Molecular Target Identification and Binding Mode Analysis (e.g., Enzyme-Ligand Interactions)

The identification of molecular targets and the elucidation of binding modes are fundamental to understanding the mechanism of action of a bioactive compound. For benzylamine (B48309) derivatives, a variety of molecular targets have been identified, and computational docking studies have provided insights into their binding interactions.

Molecular modeling studies have been employed to understand how compounds with a benzylamine scaffold interact with their targets. For instance, in the context of phosphodiesterase 4 (PDE4) inhibition, docking results have revealed possible interactions of arylbenzylamine derivatives with the upstream conserved region 2 (UCR2) of PDE4B1. nih.gov Similarly, in the development of inhibitors for bromodomain-containing protein 4 (BRD4), the benzylamino group has been shown to interact with a hydrophobic shelf in the binding site, an interaction known to improve potency. acs.org

The design of benzylamine-based ligands for complement factor D, a serine protease, has been guided by modeling the interactions of the benzylamine moiety within the S1 binding pocket. nih.gov These studies highlight the versatility of the benzylamine scaffold in targeting different classes of enzymes. The specific substitution pattern on the phenyl rings and the nature of the linker are critical in determining the binding affinity and selectivity for a particular target.

Enzymatic Inhibition and Activation Studies

This compound and related benzylamine derivatives have been investigated for their potential to modulate the activity of various enzymes.

Lipoxygenase: Benzylaminophenols have been identified as potent inhibitors of 5-lipoxygenase, with IC50 values in the nanomolar range. nih.gov Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. researchgate.netrsc.org Inhibition of this enzyme can therefore lead to anti-inflammatory effects. researchgate.netnih.govcabidigitallibrary.org

Urease: While specific data for this compound is not available, the general class of benzylamine derivatives has been explored for urease inhibition.

PDE4: Arylbenzylamine derivatives have been designed and synthesized as inhibitors of phosphodiesterase 4 (PDE4). nih.gov Certain derivatives bearing a pyridin-3-amine side chain displayed good inhibitory activities against human PDE4B1 and PDE4D7 isoforms. nih.gov PDE4 inhibitors are known to have anti-inflammatory and potential neuroprotective effects. nih.govnih.govmdpi.comfrontiersin.org

PARP1: Benzylamine derivatives have been shown to promote the activation of Poly(ADP-ribose) polymerase (PARP) in melanoma cells, which is indicative of apoptosis induction. nih.gov

BRD4: The benzylamino group has been identified as a key feature in some inhibitors of bromodomain-containing protein 4 (BRD4). acs.org This interaction contributes to the inhibitory potency of the compounds. acs.orgchemrxiv.orgnih.govsemanticscholar.orgnih.gov

FabH: β-Ketoacyl-acyl carrier protein synthase III (FabH) is an essential enzyme in bacterial fatty acid biosynthesis and a potential target for antibacterial agents. researchgate.netnih.govnih.gov While direct inhibition by this compound is not documented, related structures are being investigated.

Vitamin D Receptor: The modulation of the Vitamin D receptor by benzylamine analogs is an area of ongoing research.

The table below summarizes the enzymatic inhibition data for related benzylamine compounds.

| Enzyme Target | Compound Class | Observed Effect | Reference |

| 5-Lipoxygenase | 2-Benzylaminophenols | Potent inhibition (nanomolar IC50) | nih.gov |

| PDE4B1/D7 | Arylbenzylamine derivatives | Good inhibitory activities | nih.gov |

| PARP | Benzylamine derivatives | Activation (indicative of apoptosis) | nih.gov |

| BRD4 | Benzylamine-containing inhibitors | Inhibition, interaction with hydrophobic shelf | acs.org |

Antimicrobial Action Mechanisms

The antimicrobial properties of benzylamine derivatives have been a subject of significant research, with a focus on their antifungal and antibacterial activities.

Antifungal Action: Benzylamine antimycotics are known to interfere with the fungal cell membrane. nih.gov They specifically inhibit squalene (B77637) epoxidase, a key enzyme in the biosynthesis of ergosterol (B1671047), the main sterol in fungal membranes. nih.gov This inhibition leads to a deficiency in ergosterol and an accumulation of squalene, which increases membrane permeability and ultimately results in fungal cell death. nih.gov The potency of these compounds is strongly dependent on the structure, including the distance between aromatic rings and the type of spacer. nih.govacs.org Some novel benzylbenzylamine derivatives have shown significantly enhanced efficacy, particularly against Candida albicans. nih.govacs.org

Antibacterial Action: The antibacterial mechanism of benzylamine-containing compounds has been linked to the inhibition of essential bacterial enzymes. For example, β-ketoacyl-acyl carrier protein synthase III (FabH) is a potential target for bactericides. researchgate.net Some coumarin (B35378) derivatives containing a benzylamine moiety have shown inhibitory activity against the FabH of Xanthomonas oryzae pv. oryzae. researchgate.net Another potential mechanism involves the disruption of the bacterial cell wall, as suggested by studies on pyrimidine (B1678525) derivatives that can bind to penicillin-binding proteins. researchgate.net

The following table provides an overview of the antimicrobial activity of related benzylamine compounds.

| Organism Type | Proposed Mechanism | Key Findings | Reference |

| Fungi | Inhibition of squalene epoxidase, disruption of ergosterol biosynthesis | Potency dependent on structure, enhanced efficacy of some derivatives against Candida albicans | nih.govnih.govacs.org |

| Bacteria | Inhibition of essential enzymes (e.g., FabH), disruption of cell wall | Activity against Xanthomonas oryzae pv. oryzae, potential to overcome antibiotic resistance | researchgate.netresearchgate.net |

Anticancer Mechanisms at the Cellular/Molecular Level

Benzylamine derivatives have demonstrated anticancer activity through various mechanisms at the cellular and molecular level, primarily by inducing apoptosis and inhibiting cell proliferation.

Induction of Apoptosis: Several studies have shown that benzylamine-derived compounds can induce apoptosis in cancer cells. In murine melanoma cells, treatment with benzylamine derivatives led to decreased levels of phosphorylated AKT, a key protein in cell survival pathways, and promoted the activation of PARP and caspases 3 and 9. nih.gov This cascade of events is a hallmark of apoptosis. Similarly, a phenylamine derivative isolated from garlic, N-benzyl-N-methyldecan-1-amine, was found to induce apoptosis in human leukemia cells. nih.gov This was associated with an increased ratio of pro-apoptotic to anti-apoptotic proteins (Bax/Bcl-2) and the release of cytochrome c from mitochondria. nih.gov Novel 2-amino-5-benzylthiazole derivatives have also been shown to induce PARP1 and caspase 3 cleavage in leukemia cells. ukrbiochemjournal.org

Inhibition of Cell Proliferation: In addition to inducing apoptosis, benzylamine derivatives can inhibit the proliferation of cancer cells. The compound N-benzyl-N-methyldecan-1-amine exhibited an antiproliferative effect in leukemia cells by inducing cell cycle arrest at the G2/M phase. nih.gov Benzyl (B1604629) isothiocyanate, a related compound, has also been shown to decrease cell viability in various cancer cell lines. mdpi.com

Reduction of Migration and Metastasis: Anti-tumor drugs derived from benzylamine have been shown to significantly attenuate tumor growth, impair cell migration, and reduce metastatic activity in melanoma models. nih.gov

The table below summarizes the anticancer mechanisms of related benzylamine compounds.

| Cancer Cell Line | Mechanism of Action | Key Findings | Reference |

| Murine Melanoma (B16F10) | Apoptosis induction, inhibition of AKT pathway | Decreased pAKT, activation of PARP and caspases 3/9, reduced tumor growth and metastasis | nih.gov |

| Human Leukemia (U937) | Apoptosis induction, cell cycle arrest | G2/M phase arrest, altered Bax/Bcl-2 ratio, cytochrome c release | nih.gov |

| Human Leukemia (HL-60) | Apoptosis induction | PARP1 and caspase 3 cleavage, DNA fragmentation | ukrbiochemjournal.org |

Corrosion Inhibition Mechanisms

Organic compounds, including those with amine functionalities, are often effective as corrosion inhibitors for metals. Their mechanism of action typically involves adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

The effectiveness of an organic inhibitor is related to its molecular structure and electronic properties. Quantum chemical calculations are frequently used to study the mechanism of corrosion inhibition. publicscienceframework.orgresearchgate.netelectrochemsci.orgresearchgate.netnih.gov Parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), and the dipole moment are correlated with inhibition efficiency. publicscienceframework.orgresearchgate.net

A molecule with a high EHOMO value is a better electron donor and can more readily adsorb onto the metal surface. electrochemsci.org Conversely, a low ELUMO value indicates a greater ability to accept electrons from the metal. The adsorption can occur through physical (electrostatic) or chemical (chemisorption) interactions. Chemisorption involves the sharing of electrons between the inhibitor molecule and the metal, forming a coordinate-type bond. The presence of heteroatoms with lone pairs of electrons (like the nitrogen in the amino group of this compound) and π-electrons in the aromatic rings facilitates this process.

The Mulliken atomic charges can be used to identify the adsorption centers of the inhibitor molecules. publicscienceframework.org The relationship between these quantum chemical parameters and the experimentally determined inhibition efficiency helps to elucidate the adsorption mechanism and the protective action of the inhibitor.

Polypharmacology and Multi-Target Ligand Design

Extensive literature searches did not yield specific studies on the polypharmacology or the design of this compound as a multi-target ligand. The concept of polypharmacology involves designing single chemical entities that can effectively interact with multiple biological targets to achieve a desired therapeutic outcome, which is a growing area of interest in drug discovery. nih.govfrontiersin.org Similarly, multi-target ligand design focuses on the intentional creation of molecules with activity at multiple specific targets. nih.govchemrxiv.org However, no research detailing the activity of this compound across various targets or its deliberate design to interact with multiple targets could be identified.

General principles in medicinal chemistry often guide the development of such multi-target agents. These principles include scaffold hopping, fragment-based design, and the integration of pharmacophoric features from known ligands of different targets. acs.orgpitt.edu Computational methods are also frequently employed to predict the potential for a compound to interact with multiple targets. nih.govresearchgate.net While these strategies are well-established, their specific application to this compound has not been documented in the available scientific literature.

Therefore, a detailed analysis of the structure-activity relationships of this compound in the context of polypharmacology is not possible based on current information. Further research would be necessary to explore the potential of this compound to act as a multi-target ligand.

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies for (3-((3-Chlorobenzyl)amino)phenyl)methanol and its Complex Analogues

The advancement of research into this compound and its derivatives is intrinsically linked to the development of efficient and versatile synthetic strategies. Future efforts in this area are anticipated to focus on methodologies that allow for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. Key areas of exploration will include the development of more efficient coupling reactions and the use of greener, more sustainable synthetic approaches.

Future research could focus on optimizing the reductive amination process, a likely key step in the synthesis of the parent compound. This could involve exploring a wider range of reducing agents and catalytic systems to improve yields and reduce reaction times. Furthermore, the development of asymmetric synthetic routes will be crucial for investigating the stereochemical aspects of the molecule's biological activity, should chiral centers be introduced. The exploration of flow chemistry for the synthesis of this class of compounds could also offer advantages in terms of scalability and safety.

A hypothetical comparison of synthetic routes is presented in Table 1.

| Methodology | Key Features | Potential Advantages | Anticipated Challenges |

| Optimized Reductive Amination | Use of novel catalysts and hydride sources. | Higher yields, shorter reaction times, milder conditions. | Catalyst sensitivity and cost, substrate scope limitations. |

| Asymmetric Synthesis | Employment of chiral auxiliaries or catalysts. | Access to enantiomerically pure compounds. | Increased synthetic complexity and cost. |

| Flow Chemistry | Continuous reaction processing. | Enhanced safety, scalability, and process control. | Initial setup costs and optimization challenges. |

| Green Chemistry Approaches | Use of eco-friendly solvents and reagents. | Reduced environmental impact and improved sustainability. | Potential for lower yields or increased reaction times initially. |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational modeling is poised to play a pivotal role in accelerating the research and development of this compound derivatives. The application of advanced computational techniques can provide profound insights into the molecule's behavior at the atomic level, guiding the design of more potent and selective analogues. Future research will likely leverage a combination of quantum mechanics (QM) and molecular mechanics (MM) methods to build accurate predictive models.

Molecular docking studies will be essential to predict the binding modes of these compounds with various biological targets. Furthermore, molecular dynamics (MD) simulations can be employed to understand the dynamic behavior of the ligand-receptor complexes, providing insights into binding stability and the energetic contributions of specific interactions. Quantitative Structure-Activity Relationship (QSAR) models, built upon a library of synthesized analogues and their biological data, will be instrumental in predicting the activity of novel, untested compounds, thereby prioritizing synthetic efforts.

A summary of potential computational approaches is provided in Table 2.

| Computational Method | Objective | Expected Outcome |

| Molecular Docking | Predict binding orientation and affinity to biological targets. | Identification of key binding interactions and ranking of potential analogues. |

| Molecular Dynamics (MD) Simulations | Elucidate the dynamic behavior of the ligand-receptor complex. | Assessment of binding stability and conformational changes over time. |

| Quantum Mechanics (QM) | Calculate electronic properties and reaction mechanisms. | Understanding of molecular reactivity and electronic distribution. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop predictive models for biological activity. | In silico screening of virtual compounds to guide synthesis. |

Exploration of New Biological Targets and Therapeutic Applications (Mechanistic Studies)

A crucial aspect of future research will be the systematic exploration of the biological targets of this compound and its analogues to uncover their therapeutic potential. Initial screening efforts should encompass a broad range of target classes, including enzymes, receptors, and ion channels, implicated in various disease areas. Given the structural motifs present in the molecule, potential therapeutic areas could include oncology, neurodegenerative diseases, and infectious diseases.

Once a primary biological target is identified, detailed mechanistic studies will be necessary to elucidate the precise mode of action. This will involve a combination of biochemical and cell-based assays to determine how the compound modulates the activity of its target and the downstream cellular consequences. For instance, if the compound is found to inhibit a particular kinase, further studies would be required to determine the type of inhibition (e.g., competitive, non-competitive) and its effects on cellular signaling pathways.

Integration of Cheminformatics and Artificial Intelligence in this compound Research

The integration of cheminformatics and artificial intelligence (AI) offers a transformative approach to expedite the discovery and optimization of novel drug candidates based on the this compound scaffold. These technologies can be applied across the entire drug discovery pipeline, from hit identification to lead optimization.

Q & A

Basic Synthesis: What are the common synthetic routes for preparing (3-((3-Chlorobenzyl)amino)phenyl)methanol?

Answer:

The compound is typically synthesized via reductive amination or nucleophilic substitution, followed by alcohol deprotection. For example:

- Reduction of esters : Methyl aminobenzoate derivatives are reduced using DIBAL-H (diisobutylaluminum hydride) at controlled temperatures (e.g., -70°C to 70°C) to yield the methanol moiety .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is standard, with flow rates adjusted (8–15 cm³/min) to optimize separation .

- Key parameters : Stoichiometric ratios (e.g., 1.0–5.1 equiv. DIBAL-H) and reaction time (1.75–2 hrs) critically influence yield (78%–quantitative) .

Advanced Synthesis: How can reaction conditions be optimized to mitigate byproduct formation in triazine-containing analogs?

Answer:

- Temperature control : Lower temperatures (-70°C) reduce unwanted side reactions during DIBAL-H reductions, as seen in analogs with triazine cores .

- Stepwise reagent addition : Incremental DIBAL-H addition (e.g., 4.0–5.1 equiv.) minimizes over-reduction and improves regioselectivity .

- Validation : Monitor reaction progress via TLC (Rf ~0.49 in hexane/EtOAc 1:1) and confirm purity using NMR .

Basic Characterization: What spectroscopic methods are essential for confirming structural integrity?

Answer:

- 1H/13C NMR : Key signals include aromatic protons (δ 7.20–7.55 ppm), NH/OH protons (δ 10.27 ppm), and methanol CH2 (δ 4.30 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ = 342.1116 for triazine derivatives) .

- Chromatography : Rf values and retention times (HPLC/LC-MS) confirm purity (>95%) .

Advanced Characterization: How should researchers resolve discrepancies in 13C NMR data (e.g., missing peaks)?

Answer:

- Dynamic effects : Missing peaks (e.g., C4/C6 in ) may arise from symmetry or rapid proton exchange. Use deuterated solvents (DMSO-d6) and variable-temperature NMR to enhance resolution .

- Complementary techniques : Pair NMR with LC-MS or X-ray crystallography (for crystalline derivatives) to validate assignments .

Basic Biological Activity: What preliminary assays are suitable for evaluating pharmacological potential?

Answer:

- Enzyme inhibition : Screen against kinases or GPCRs (e.g., G protein modulators) using fluorescence polarization assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 determination) .

- Structural analogs : Prioritize derivatives with chlorobenzyl groups, which enhance target binding via hydrophobic interactions .

Advanced Biological Activity: How can structure-activity relationships (SAR) be explored for triazine-linked derivatives?

Answer:

- Substituent variation : Modify the triazine core (e.g., phenoxy vs. chlorobenzyl groups) to assess steric/electronic effects on potency .

- Crystallography : Resolve binding modes via X-ray structures (e.g., hydrogen bonds with C=O or NH groups) .

- Data analysis : Use molecular docking (AutoDock Vina) to correlate SAR with computational binding energies .

Basic Analytical Validation: Which methods ensure purity for publication or regulatory compliance?

Answer:

- HPLC/LC-MS : Use C18 columns (acetonitrile/water gradients) to achieve >98% purity; monitor for residual DIBAL-H or ester intermediates .

- Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .

- Melting point : Sharp ranges (e.g., 219–220°C) indicate homogeneity .

Advanced Analytical Challenges: How to address contradictions in purity assessments between NMR and HPLC?

Answer:

- NMR integration : Quantify impurities (e.g., residual solvents) via 1H NMR peak integration against internal standards (e.g., TMS) .

- HPLC calibration : Use certified reference standards (e.g., EP impurities) to validate column performance and detector sensitivity .

- Orthogonal methods : Cross-validate with GC-MS for volatile byproducts or ICP-MS for metal catalysts .

Basic Structural Analysis: What crystallographic techniques are used for conformation studies?

Answer:

- X-ray diffraction : Resolve dihedral angles (e.g., 83–87° between benzopyran and chlorobenzyl groups) to confirm stereochemistry .

- Hydrogen bonding : Identify intermolecular interactions (e.g., C–H···O bonds) that stabilize crystal packing .

Advanced Structural Analysis: How does chlorobenzyl substitution impact molecular conformation in solid-state vs. solution?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.